N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride
Description
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride is a pyridine derivative with the molecular formula C₁₀H₁₉ClN₄ and a molecular weight of 230.74 g/mol . It is structurally characterized by a pyridine ring substituted with two amine groups at positions 2 and 3, and a dimethylamino-propyl side chain at the N2 position. The compound’s CAS registry number is 1220029-13-9, and it is cataloged under the identifier MFCD13562666 .
Properties
IUPAC Name |
2-N-[3-(dimethylamino)propyl]pyridine-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c1-14(2)8-4-7-13-10-9(11)5-3-6-12-10;/h3,5-6H,4,7-8,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKAIQOXYLEZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immune modulation. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a pyridine derivative with significant structural features that contribute to its biological activity. The presence of dimethylamino and pyridine groups enhances its interaction with biological targets.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical for effective cancer treatment.
- Case Study : In a comparative study, this compound demonstrated superior cytotoxic effects compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a novel therapeutic agent in oncology .
2. Kinase Inhibition
The compound acts as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various inflammatory and autoimmune diseases. By inhibiting Itk activity, the compound may provide therapeutic benefits for conditions such as asthma, rheumatoid arthritis, and multiple sclerosis.
- Mechanism of Action : Itk is involved in T-cell signaling pathways that lead to inflammation. The inhibition of this kinase can reduce inappropriate immune responses and alleviate symptoms associated with these disorders .
Data Table: Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates pathways leading to programmed cell death in cancer cells.
- Kinase Inhibition : By blocking Itk, it alters T-cell function and reduces inflammatory cytokine production.
- Cell Proliferation Control : It interferes with signaling pathways that promote cancer cell growth and survival.
Scientific Research Applications
Biomedical Applications
-
Gene Delivery Systems
- N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride functions as a cationic monomer in the development of gene delivery vectors. Its ability to complex with nucleic acids enhances the intracellular delivery of plasmid DNA (pDNA) and RNA, making it a valuable tool for genetic engineering and therapeutic applications. Studies indicate that variations in molecular weight and charge can optimize delivery efficiency based on specific cell types .
-
Drug Delivery Systems
- The compound is utilized in formulating responsive hydrogels that are pH-sensitive, allowing for controlled drug release. For example, self-healing hydrogels synthesized from this compound have been shown to effectively encapsulate and release therapeutic agents in response to environmental pH changes .
- Biocompatible Coatings
Material Science Applications
- Polymer Synthesis
- Nanoparticle Formulations
Case Studies
Comparison with Similar Compounds
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride
1-(6-Chloro-2-pyridinyl)indoline
- Molecular Formula : C₁₃H₁₁ClN₂
- Molecular Weight : 230.70 g/mol
- Key Differences: Substitutes the pyridinediamine core with a chloro-pyridine-indoline hybrid structure.
Functional Group Variations: Azo vs. Amine Substituents
Phenazopyridine Hydrochloride
- Molecular Formula: C₁₁H₁₁ClN₆ (based on alternative name: 3-Phenylazo-2,6-diaminopyridine hydrochloride)
- Key Differences: Features a phenylazo group (-N=N-C₆H₅) at position 3, replacing the dimethylaminopropyl side chain. Known for urinary analgesic applications, highlighting how functional group alterations (azo vs. alkylamine) drastically shift biological activity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine Hydrochloride: Likely hygroscopic due to the hydrochloride salt and polar amine groups, similar to other pyridinediamine derivatives .
Molecular Weight Trends
The target compound’s lower molecular weight compared to quinoline derivatives may favor better diffusion in biological systems.
Research Findings and Gaps
- Biological Activity : Phenazopyridine hydrochloride’s urinary analgesic properties contrast with the lack of reported activity for the target compound, underscoring the impact of azo vs. alkylamine substituents.
- Stability: Hydrochloride salts of pyridinediamines (e.g., hygroscopic behavior noted in ) may require specialized formulation compared to neutral analogs like morpholine-containing derivatives .
Preparation Methods
Nucleophilic Substitution with 3-Chloro-N,N-dimethylpropan-1-amine
This method involves the alkylation of 2,3-diaminopyridine using 3-chloro-N,N-dimethylpropan-1-amine under basic conditions.
- 2,3-Diaminopyridine (1.0 eq) and 3-chloro-N,N-dimethylpropan-1-amine (1.2 eq) are dissolved in anhydrous DMF.
- Potassium carbonate (2.0 eq) is added, and the mixture is heated at 80°C for 12–16 h under nitrogen.
- The crude product is purified via silica gel chromatography (EtOAc/MeOH 9:1), followed by treatment with HCl in EtOAc to form the hydrochloride salt.
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| Purity (HPLC) | >95% |
| Key Intermediate | 2,3-Diaminopyridine |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the primary amine of 2,3-diaminopyridine attacks the electrophilic carbon of the chloroalkane. The dimethylamino group enhances solubility, facilitating the reaction in polar aprotic solvents.
Reductive Amination Using 3-Dimethylaminopropylaldehyde
A two-step approach involving imine formation followed by reduction.
- 2,3-Diaminopyridine (1.0 eq) and 3-dimethylaminopropylaldehyde (1.1 eq) are stirred in methanol at 25°C for 2 h.
- Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred for an additional 12 h.
- The product is acidified with HCl gas, precipitated, and recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Selectivity | >90% for mono-alkylation |
| Solvent System | Methanol/Water (4:1) |
- Avoids harsh alkylating agents.
- High regioselectivity due to steric hindrance at the C3 amino group.
Coupling with EDCI/HOBt in DMF
A carbodiimide-mediated coupling between 2,3-diaminopyridine and 3-(dimethylamino)propanoic acid.
- 3-(Dimethylamino)propanoic acid (1.1 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.
- 2,3-Diaminopyridine (1.0 eq) and DIPEA (2.0 eq) are added, and the reaction is stirred at 25°C for 24 h.
- The product is reduced with LiAlH4 to convert the amide to an amine, followed by HCl salt formation.
| Parameter | Value |
|---|---|
| Yield (Two Steps) | 50–58% |
| Purity | >98% |
| Key Reagent | EDCI/HOBt |
Polyphosphoric Acid (PPA)-Mediated Condensation
Adapted from imidazopyridine syntheses, this method uses PPA as both solvent and catalyst.
- 2,3-Diaminopyridine (1.0 eq) and 3-(dimethylamino)propanol (1.2 eq) are heated in PPA at 140°C for 4 h.
- The mixture is cooled, neutralized with aqueous ammonia, and extracted with EtOAc.
- The free base is converted to the hydrochloride salt using HCl/EtOAc.
| Parameter | Value |
|---|---|
| Yield | 40–48% |
| Reaction Time | 4–6 h |
| Temperature | 140°C |
Key Observation :
PPA facilitates both dehydration and cyclization, but competing side reactions may reduce yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–55 | >95 | Simple one-pot reaction | Requires excess alkylating agent |
| Reductive Amination | 60–65 | >97 | High selectivity | Sensitive to moisture |
| EDCI/HOBt Coupling | 50–58 | >98 | Avoids alkylation reagents | Multi-step process |
| PPA Condensation | 40–48 | >90 | No external catalyst | High-temperature conditions |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amine alkylation. For example, coupling 2,3-pyridinediamine with 3-(dimethylamino)propyl chloride hydrochloride under basic conditions (e.g., using triethylamine in anhydrous DMF) is a feasible route . Optimization includes controlling temperature (e.g., 50–60°C) and reaction time (6–12 hours) to minimize side products. Monitoring progress via thin-layer chromatography (TLC) or LC-MS is critical .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, using reference standards (e.g., USP-grade impurities) for calibration . Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms the dimethylamino and pyridinediamine moieties, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~239 for the free base) .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility profiling in aqueous buffers (pH 3–10) and organic solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy quantifies solubility. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC analysis detect degradation products. Hydrochloride salts generally exhibit improved aqueous stability compared to free bases .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to targets like kinases or GPCRs. For example, immobilize the target protein on a gold electrode (as in TFGA arrays ) and monitor binding-induced refractive index changes. Competitive assays with fluorescent probes (e.g., ANS for hydrophobic pockets) further validate binding sites .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and cross-validate with high-purity batches (≥98% by HPLC). For example, compare IC50 values in recombinant enzyme systems versus primary cell cultures to isolate matrix effects .
Q. What methodologies are recommended for identifying and quantifying process-related impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode identifies impurities (e.g., unreacted 3-(dimethylamino)propyl chloride or N-alkylated byproducts). Use gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) for separation. Quantify against impurity reference standards (e.g., EP/JP-grade) .
Q. How can the compound’s stability in biological matrices (e.g., serum, plasma) be evaluated during pharmacokinetic studies?
- Methodological Answer : Spike the compound into human serum (e.g., H4522 ) and incubate at 37°C. Aliquot samples at intervals (0, 1, 4, 24 hours), precipitate proteins with acetonitrile, and analyze supernatants via LC-MS/MS. Compare degradation half-life (t½) to controls (e.g., PBS) to assess matrix-induced instability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
